molecular formula C14H23NO10 B12287153 N-Acetyl-2-O-methyl-alpha-neuraminic acid

N-Acetyl-2-O-methyl-alpha-neuraminic acid

Cat. No.: B12287153
M. Wt: 365.33 g/mol
InChI Key: NIEBVOWRRSQMQG-UHFFFAOYSA-N
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Description

Contextualization within the Sialic Acid Family and Neuraminic Acid Derivatives

N-Acetyl-2-O-methyl-alpha-neuraminic acid is a derivative of N-acetylneuraminic acid (Neu5Ac), which is the most common member of the sialic acid family found in humans and many other mammals. nih.gov Sialic acids are a diverse family of nine-carbon acidic monosaccharides that typically occupy the outermost positions of glycan chains on the surface of cells and secreted glycoproteins. universityofcalifornia.eduuu.nl Their strategic location and negative charge at physiological pH allow them to play crucial roles in a wide array of biological phenomena, including cell-cell recognition, immune responses, and pathogen binding. uu.nl

The fundamental structure of all sialic acids is built upon a neuraminic acid core. researchgate.net What distinguishes one sialic acid from another are the various substitutions at the amino group on carbon 5 (C5) and the hydroxyl groups on carbons 4, 7, 8, and 9. In the case of this compound, the key modification is the presence of a methyl group on the oxygen atom at the anomeric carbon (C2). This O-methylation at the C2 position is a synthetic modification, creating a stable analogue of naturally occurring, and often labile, O-acetylated sialic acids.

Significance of O-Methylated Sialic Acid Analogues in Glycobiology Research

The study of naturally occurring O-acetylated sialic acids is often hampered by their chemical instability, as they are susceptible to hydrolysis. O-methylated analogues, such as this compound, offer a robust solution to this challenge. Their increased stability makes them invaluable probes for investigating the biological functions of O-acetylated sialic acids.

Detailed research findings have demonstrated the utility of these analogues in several key areas:

Virology: O-acetylated sialic acids are known to serve as receptors for a variety of viruses, including certain coronaviruses and influenza viruses. universityofcalifornia.edu Synthetic O-methylated analogues are instrumental in studying the binding specificity of viral proteins, such as the hemagglutinin-esterase (HE) of coronaviruses. By using these stable mimics, researchers can dissect the molecular interactions that allow viruses to recognize and bind to specific host cell receptors, providing insights into viral tropism and adaptation.

Lectin Binding Studies: Lectins are proteins that bind to specific carbohydrate structures. O-methylated sialic acid analogues are used to explore the binding preferences of various lectins, helping to elucidate the recognition patterns that mediate cellular communication and adhesion.

Enzyme Specificity: These compounds are also employed to probe the substrate specificity of sialidases (also known as neuraminidases), which are enzymes that cleave sialic acid residues. Understanding how modifications like O-methylation affect enzyme activity can shed light on the regulation of sialoglycan turnover in health and disease.

In essence, the stability of this compound and similar analogues allows for more controlled and reproducible experiments, advancing our understanding of the complex "sugar code" that governs so many aspects of biology.

Properties

Molecular Formula

C14H23NO10

Molecular Weight

365.33 g/mol

IUPAC Name

5-acetamido-6-(3-acetyloxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)

InChI Key

NIEBVOWRRSQMQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O

Origin of Product

United States

Synthetic Methodologies for N Acetyl 2 O Methyl Alpha Neuraminic Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches for O-Methylated Sialic Acids

Chemoenzymatic methods combine the specificity of biological catalysts with the flexibility of chemical synthesis, providing an efficient pathway to complex carbohydrates like O-methylated sialic acids.

N-Acetylneuraminate Lyase (NAL)-Catalyzed Aldol (B89426) Condensation for Sialic Acid Production

A cornerstone of chemoenzymatic sialic acid synthesis is the use of N-acetylneuraminate lyase (NAL, EC 4.1.3.3). acs.orgwikipedia.org This enzyme catalyzes the reversible aldol condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749) to produce N-acetylneuraminic acid (Neu5Ac). acs.orgwikipedia.org Although the equilibrium of this reaction favors the cleavage of Neu5Ac, the synthesis can be driven forward by using an excess of the pyruvate substrate. escholarship.orgnih.gov This enzymatic approach is highly valued for its stereospecificity, yielding the naturally occurring D-erythro-α-anomer.

The reaction proceeds through a Schiff base intermediate formed between a conserved lysine (B10760008) residue in the enzyme's active site and the pyruvate molecule. nih.govnih.gov This is followed by the stereospecific addition of ManNAc to form the nine-carbon sialic acid backbone. nih.gov

Substrate Specificity of NAL Enzymes for O-Methylated Mannosamine (B8667444) Derivatives

A critical aspect of synthesizing O-methylated sialic acids is the ability of NAL to accept modified mannosamine substrates. Research has shown that the substrate tolerance of NAL varies depending on its microbial source. For instance, NAL from Pasteurella multocida (PmNanA) has demonstrated a broader substrate specificity compared to the NAL from Escherichia coli (EcNanA). nih.gov

Specifically, PmNanA can efficiently utilize 5-O-methyl-ManNAc as a substrate in the aldol condensation with pyruvate to produce 8-O-methyl-Neu5Ac. nih.gov In contrast, the E. coli enzyme is not efficient in this particular conversion. nih.gov This difference in substrate tolerance makes PmNanA a more promising biocatalyst for the production of certain O-methylated sialic acid derivatives. nih.gov Structural studies have begun to reveal the amino acid residues that determine this specificity, providing a roadmap for future enzyme engineering. escholarship.orgnih.gov

Enzyme SourceSubstrateProductEfficiency
Pasteurella multocida5-O-methyl-ManNAc8-O-methyl-Neu5AcEfficient
Escherichia coli5-O-methyl-ManNAc8-O-methyl-Neu5AcNot Efficient

Strategies for Enzyme Engineering and Biocatalytic Optimization in O-Methyl Sialic Acid Synthesis

To enhance the production of sialic acids, including O-methylated variants, several biocatalytic optimization strategies have been employed. One key approach is to increase the expression of the rate-limiting enzyme, which is often the NAL itself. nih.gov This can be achieved through the use of high-expression vectors and optimized host strains.

Another effective strategy is metabolic engineering, where competing metabolic pathways are removed. For example, knocking out genes responsible for the uptake and degradation of the synthesized sialic acid can significantly increase the final product yield. nih.gov Furthermore, process optimization, such as adjusting substrate concentrations and ratios, temperature, and pH, is crucial for maximizing productivity. nih.govfrontiersin.org For instance, the condensation reaction is often performed with an excess of pyruvate to push the equilibrium towards synthesis. nih.gov

The development of fusion proteins, where the enzyme is tagged for easier purification and immobilization, also presents a valuable strategy for creating reusable and stable biocatalysts for continuous production processes. nih.gov While many of these strategies have been developed for the production of Neu5Ac, they are directly applicable to the synthesis of O-methylated derivatives when using an appropriate NAL variant and the corresponding O-methylated mannosamine substrate.

Chemical Synthesis Pathways for Anomeric O-Methylated Neuraminic Acids

Purely chemical methods provide an alternative route to N-Acetyl-2-O-methyl-alpha-neuraminic acid, offering ways to achieve specific anomeric configurations that may be challenging through enzymatic means alone.

Direct O-Methylation at the Anomeric Center

Direct methylation of the anomeric hydroxyl group of N-acetylneuraminic acid is a common chemical approach. The Fischer glycosylation method, which involves reacting the carbohydrate with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, is a classic method for preparing methyl glycosides. wikipedia.orgnih.gov This reaction is an equilibrium process and can yield a mixture of anomers (α and β) and ring forms (pyranose and furanose). wikipedia.org However, with extended reaction times, the thermodynamically more stable alpha-anomer is typically favored. wikipedia.org

Another approach involves the use of diazomethane (B1218177) for methylation, although this can sometimes lead to the methylation of other reactive groups, such as the N-acetyl group, producing artifacts. nih.gov The Koenigs-Knorr reaction, a well-established method for glycoside synthesis, can also be adapted for this purpose. nih.gov This reaction typically involves the use of a glycosyl halide (e.g., an acetochloroneuraminic acid derivative) which reacts with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate. nih.gov

Multistep Chemical Synthesis of this compound Methyl Esters

A high-yielding and experimentally straightforward multistep synthesis for the methyl ester of this compound has been described. researchgate.net This method avoids the use of heavy metal salts and other toxic promoters.

The synthesis commences with the conversion of the fully acetylated N-acetylneuraminic acid methyl ester to the corresponding glycosyl chloride. This is achieved by reacting the starting material with hydrogen chloride in dichloromethane (B109758). The resulting crude glycosyl chloride is then dissolved in anhydrous methanol (B129727) and kept at room temperature. This step results in the stereoselective formation of the α-methyl glycoside. The crude product, methyl (methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-d-glycero-α-d-galacto-non-2-ulopyranosid)onate, can be purified and subsequently deprotected. researchgate.net Saponification using sodium methoxide (B1231860) in methanol followed by treatment with water removes the O-acetyl groups to yield the final deprotected α-N-Acetylneuraminic acid methyl glycoside. researchgate.net

StepReagents and ConditionsIntermediate/Product
1. ChlorinationHCl in CH₂Cl₂Acetochloroneuraminic acid methyl ester
2. GlycosylationAnhydrous MeOH, room temp.Methyl (methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-d-glycero-α-d-galacto-non-2-ulopyranosid)onate
3. DeprotectionMeONa in MeOH, then H₂OMethyl 5-acetamido-3,5-dideoxy-d-glycero-α-d-galacto-non-2-ulopyranoside

Stereoselective Glycosylation Strategies for Alpha-Anomer Formation

The synthesis of sialoglycoconjugates requires precise control over the stereochemistry at the anomeric center (C-2) to exclusively form the α-glycosidic linkage, which is the anomer found in most natural systems. acs.org Achieving this high α-selectivity is a significant challenge in carbohydrate chemistry. Various strategies have been developed that rely on the careful selection of glycosyl donors, promoters, and reaction conditions.

A predominant and successful method involves the use of sialic acid thioglycosides as glycosyl donors. nih.gov The activation of these thio-donors with specific promoters is critical for directing the stereochemical outcome. Promoters such as a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) are widely used. acs.org These reactions are typically conducted in a mixture of acetonitrile (B52724) and dichloromethane at low temperatures, such as -78 °C, to enhance selectivity. acs.org

Another highly effective promoter is dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). nih.gov When used with a methyl 2-thioglycoside of N-acetylneuraminic acid (Neu5Ac) in acetonitrile under kinetically controlled conditions, DMTST efficiently promotes the formation of the α-anomer. nih.gov The participation of the acetonitrile solvent is believed to play a crucial role in favoring the formation of the α-linkage.

The conformation of the sialic acid donor molecule also influences the stereochemical outcome. For instance, the side chain conformation of the donor can dictate facial selectivity during the glycosylation reaction. acs.org Furthermore, protecting group strategies, such as the use of an N-acetyl-5-N,4-O-carbonyl group on the thiosialoside donor, have been shown to facilitate highly selective α-sialylations. acs.org

Glycosyl Donor TypePromoter SystemKey ConditionsSelectivity
ThioglycosideN-Iodosuccinimide (NIS) / Triflic Acid (TfOH)Acetonitrile/Dichloromethane, -78 °CHigh α-selectivity
Methyl ThioglycosideDimethyl(methylthio)sulfonium triflate (DMTST)Acetonitrile, Kinetically controlledHigh α-selectivity
Carbonyl Protected ThioglycosideVariousDichloromethaneHigh α-selectivity

Synthesis of Modified Analogues and Advanced Probes

Incorporation of N-Acetylneuraminic Acid Scaffold into Fluorogenic Substrates

Fluorogenic and luminescent substrates are invaluable tools for detecting and quantifying the activity of sialidases (neuraminidases). The synthesis of these probes involves attaching a reporter molecule to the anomeric carbon of sialic acid, which is released upon enzymatic cleavage, resulting in a measurable signal.

More recently, advanced probes utilizing bioluminescence have been developed for enhanced sensitivity. rsc.orgresearchgate.net For example, luciferyl N-acetylneuraminic acid derivatives have been synthesized for the rapid detection of influenza virus neuraminidase. rsc.orgresearchgate.net The synthesis of these substrates allows for highly sensitive biochemiluminescent assays that can be many times more sensitive than traditional fluorescent methods using 4-MUNANA. rsc.orgresearchgate.net

Probe TypeReporter MoietySynthetic Precursor (Sialic Acid)Key Reaction
Fluorogenic4-Methylumbelliferone (4MU)2-chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl esterGlycosylation with 4MU sodium salt, followed by deprotection
BioluminescentLuciferin (B1168401)N-acetylneuraminic acid derivativeCoupling with luciferin derivative

Development of Radiolabeled Sialic Acid Probes for Biochemical Investigations

Radiolabeled sialic acid analogues are essential for in vivo imaging and metabolic studies. rsc.orgnih.gov Two primary strategies are employed for their preparation: metabolic labeling using radioactive precursors and direct chemical synthesis of radiolabeled tracers for techniques like Positron Emission Tomography (PET).

Metabolic labeling involves introducing a precursor molecule containing a radioisotope, which cells then incorporate into sialic acids through their natural biosynthetic pathways. citedrive.com A common method uses N-acetyl-[6-³H]mannosamine to label various forms of sialic acids in cell cultures. citedrive.com For accuracy, an internal standard such as N-acetyl-[4-¹⁴C]neuraminic acid is often co-administered. citedrive.com This approach allows for the study of sialic acid turnover and the identification of different sialic acid derivatives in tracer amounts. rsc.orgcitedrive.com

For PET imaging, sialic acid derivatives labeled with short-lived positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) are required. nih.govresearchgate.net The synthesis of these tracers is a multi-step chemical process. A representative strategy for an ¹⁸F-modified sialic acid tracer involves first synthesizing a stable precursor molecule with a suitable leaving group. nih.gov For instance, a precursor can be generated by modifying the C-5 amide group of a protected sialic acid derivative. The final step is the radiolabeling reaction, where the leaving group is displaced by [¹⁸F]fluoride. This often involves careful optimization of reaction conditions to achieve high radiochemical yield and purity in a short time frame suitable for the half-life of the isotope. nih.gov

Labeling StrategyIsotopePrecursor/ProbeApplication
Metabolic Labeling³H, ¹⁴CN-acetyl-[6-³H]mannosamine, N-acetyl-[4-¹⁴C]neuraminic acidIn vitro/in vivo metabolic pathway studies
Chemical Synthesis¹⁸FSialic acid derivative with a leaving group for fluorinationIn vivo PET imaging

Preparation of O-Acetylated and C-5 Modified Sialic Acid Derivatives

Modifications such as O-acetylation and alterations at the C-5 position diversify the structure and function of sialic acids, influencing their roles in biological recognition and serving as tools to probe enzymatic pathways. researchgate.netnih.gov

O-Acetylated Derivatives: O-acetylation commonly occurs at the C-4, C-7, C-8, and C-9 hydroxyl groups. frontiersin.orgrsc.org The chemical synthesis of specific, partially O-acetylated Neu5Ac analogues requires regioselective methods. One effective technique involves the use of silyl (B83357) exchange technology. researchgate.net Starting with a per-O-silylated Neu5Ac ester, reaction with acetic acid and acetic anhydride (B1165640) in pyridine (B92270) promotes a regioselective exchange of silyl ethers for acetate (B1210297) esters. researchgate.net The observed order of reactivity is C-4 > C-9 > C-8 > C-2, allowing for the controlled synthesis of specific isomers. researchgate.net An alternative approach begins with a thioglycoside of Neu5Ac, which is selectively protected and then acetylated to yield desired 4-O-, 9-O-, or 4,9-di-O-acetyl derivatives. nih.gov

C-5 Modified Derivatives: The N-acetyl group at the C-5 position is a common target for modification. Synthetic routes to C-5 amide-functionalized sialic acids typically involve a series of protection steps, followed by the deprotection of the C-5 amino group. nih.gov The free amine can then be acylated by reacting it with various acid anhydrides or activated carboxylic acids to introduce novel functionalities. nih.gov This approach has been used to create libraries of N-acyl modified sialic acids. Furthermore, this position has been altered to produce metabolic inhibitors by replacing the entire N-acetyl group with other functionalities like carbamates, ureas, and thioureas on a 3-fluoro-sialic acid scaffold. acs.org

Modification TypePosition(s)Synthetic Strategy
O-AcetylationC-4, C-7, C-8, C-9Regioselective silyl ether/acetate exchange on a protected Neu5Ac ester. researchgate.net
C-5 N-Acyl ModificationC-5Selective deprotection of the C-5 amine followed by acylation. nih.gov
C-5 Group ReplacementC-5Synthesis of analogues with carbamate, urea, or thiourea (B124793) groups at C-5. acs.org

Synthesis of other Deoxygenated and Functionalized Analogues

The synthesis of sialic acid analogues with other functionalities, such as deoxygenated or fluorinated moieties, provides powerful probes for studying the mechanisms of sialic acid-processing enzymes. citedrive.comnih.gov

Deoxygenated Analogues: The synthesis of deoxygenated sialic acid derivatives has been accomplished through a multi-step process. For the preparation of 4-, 7-, 8-, and 9-deoxygenated 2,3-difluoro-N-acetylneuraminic acid derivatives, a key strategy involves an initial enzyme-catalyzed aldol reaction between N-acetylmannosamine and β-fluoropyruvic acid. citedrive.com This creates a common 3-fluoro-N-acetylneuraminic acid intermediate. This intermediate is then subjected to selective protection of hydroxyl groups, followed by a Barton-McCombie deoxygenation to remove a specific hydroxyl group. citedrive.com A final fluorination step can then be used to install the second fluorine atom. citedrive.com

Fluorinated and Alkylated Analogues: Fluorinated sialic acids are important as mechanism-based enzyme inhibitors. nih.gov The chemoenzymatic synthesis of probes like CMP-3-fluoro sialic acid can be achieved in a two-step process starting from N-acetylmannosamine, 3-fluoropyruvic acid, and cytidine (B196190) triphosphate (CTP). nih.gov Other functionalizations include the preparation of 4-O-alkylated N-acetylneuraminic acid derivatives. This synthesis is achieved by first preparing a Neu5Ac building block with all hydroxyls protected except for the one at C-4. Deprotonation of the C-4 hydroxyl with a base like sodium hydride, followed by reaction with an alkyl halide (e.g., propargyl bromide), yields the 4-O-alkylated product.

Analogue TypeModificationKey Synthetic Method
DeoxygenatedRemoval of OH at C-4, C-7, C-8, or C-9Selective protection followed by Barton-McCombie deoxygenation. citedrive.com
FluorinatedFluorine at C-3Chemoenzymatic synthesis from fluorinated pyruvic acid. nih.gov
O-AlkylatedAlkyl group at C-4Regioselective deprotection of C-4 OH followed by alkylation.

Biochemical and Molecular Recognition Studies

N-Acetyl-2-O-methyl-alpha-neuraminic acid as a Glycomimetic in Ligand-Receptor Interactions

As a glycomimetic, this compound mimics the structure of natural sialic acid residues found at the termini of glycan chains on cell surfaces. This allows researchers to investigate the binding specificities of various proteins that recognize sialic acids, such as viral hemagglutinins and bacterial toxins, without the complication of enzymatic cleavage.

The attachment of influenza viruses to host cells is mediated by the viral surface protein hemagglutinin (HA), which recognizes and binds to terminal sialic acids on the host cell's glycans. nih.govnih.govmdpi.com The specificity of this binding, particularly whether the HA prefers sialic acids linked to the penultimate galactose in an α2,3 or α2,6 linkage, is a key determinant of the virus's host tropism. nih.govmdpi.com For instance, avian influenza viruses typically show a preference for α2,3-linked sialic acids, while human-adapted viruses preferentially bind to α2,6-linked sialic acids. nih.gov

Table 1: Influenza Hemagglutinin Receptor Specificity

Virus TypePreferred Sialic Acid LinkageHost Receptor Location
Human Influenzaα2,6-linked sialic acidUpper respiratory tract
Avian Influenzaα2,3-linked sialic acidAvian gastrointestinal tract

This table summarizes the general binding preferences of human and avian influenza virus hemagglutinins, an interaction frequently studied using sialic acid analogs like this compound.

Beyond virology, this compound is instrumental in studying how bacterial proteins, including toxins and lectins, recognize host cell carbohydrates. Several pathogenic bacteria exploit host sialic acids to adhere to tissues or to evade the immune system. nih.gov For example, this compound has been specifically employed in investigations into the binding mechanisms of Clostridium botulinum toxin to sugar moieties. biosynth.com

Lectins are carbohydrate-binding proteins that are highly specific for the sugar structures they recognize. The analysis of lectin binding to a panel of sugar derivatives, including stabilized forms like this compound, allows for the fine mapping of their carbohydrate recognition domains. This provides insight into the molecular basis of bacterial adhesion and pathogenesis.

Table 2: Application in Bacterial Protein Binding Studies

Protein TypeOrganism ExampleRole of this compound
Bacterial ToxinClostridium botulinumUsed to investigate binding to various sugars. biosynth.com
Bacterial LectinsVariousHelps in the fine mapping of carbohydrate recognition domains.

Role of Anomeric Configuration in Glycosidase and Glycosyltransferase Activity

The anomeric carbon (C-2 in sialic acids) is the stereocenter created upon cyclization of the sugar. Its configuration, either alpha (α) or beta (β), is critical for enzymatic recognition by glycosidases (which cleave sugars) and glycosyltransferases (which build sugar chains).

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.gov These enzymes are crucial for various biological processes, including the release of newly formed influenza virions from infected cells. nih.gov Sialidases are highly specific for the structure of the sialic acid they cleave.

Research has shown that the methyl glycoside of N-acetyl-α-neuraminic acid is completely inactive with sialidase. nih.gov The presence of the methyl group at the anomeric position (C-2) effectively blocks the enzyme's access to the glycosidic bond it would normally hydrolyze. This resistance to hydrolysis underscores the strict stereochemical requirements of the sialidase active site and confirms that the enzyme cannot process a substrate with a locked alpha-anomeric configuration in this form. Human neuraminidases (hNEUs) also exhibit distinct substrate specificities, and their activity can be influenced by modifications to the sialic acid structure. chemrxiv.org

The inherent stability of this compound against enzymatic degradation makes it an ideal tool for use as a stable anomeric lock in binding assays. biosynth.com In experiments designed to measure the binding affinity between a sialic acid-binding protein and its ligand, it is crucial that the ligand remains intact throughout the experiment.

If natural sialosides were used in an assay containing active sialidases (for example, in studies involving whole viruses or cell lysates), they would be progressively cleaved, leading to inaccurate binding measurements. By using this compound, researchers can ensure that the concentration of the sialic acid ligand remains constant, allowing for reliable quantification of binding kinetics and affinity. This makes it a superior alternative to natural substrates for studying the pure binding component of protein-carbohydrate interactions in complex biological systems.

Advanced Analytical and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure, conformation, and dynamics of molecules in solution. For N-Acetyl-2-O-methyl-alpha-neuraminic acid, different NMR experiments offer unique insights.

Proton (¹H) NMR spectroscopy is crucial for confirming the identity and stereochemistry of this compound. The chemical shifts and coupling constants of the protons provide a fingerprint of the molecule. For instance, in the closely related methyl α-glycoside of N-acetylneuraminic acid, distinct signals are observed for the N-acetyl (NAc) methyl protons, the glycosidic methyl protons, and the protons along the nine-carbon backbone. researchgate.net The presence of the 2-O-methyl group in the target compound introduces a characteristic singlet peak in the spectrum, typically around 3.3 ppm. acs.org

Reaction monitoring by ¹H NMR is used to follow the progress of synthetic steps, such as the methylation of the C2 hydroxyl group. The disappearance of the hydroxyl proton signal and the appearance of the methoxy (B1213986) signal confirm the reaction's completion. Furthermore, the coupling constants between adjacent protons (e.g., J₇,₈, J₈,₉) are instrumental in elucidating the relative stereochemistry of the glycerol (B35011) side chain (C7-C9), ensuring the correct conformation is maintained during synthesis. researchgate.netnih.gov

While this compound is locked in its cyclic pyranose form, Carbon-13 (¹³C) NMR studies on its parent compound, N-acetylneuraminic acid (Neu5Ac), highlight the complexity that the 2-O-methyl group prevents. In aqueous solutions, Neu5Ac exists in a dynamic equilibrium between its α- and β-pyranose anomers, as well as minor percentages of acyclic keto and hydrated forms. acs.orgresearchgate.net Isotopic labeling, where specific carbon atoms are replaced with the NMR-active ¹³C isotope, is essential for detecting and quantifying these low-abundance acyclic forms. nd.edunih.govsigmaaldrich.com For example, studies using [2-¹³C]Neu5Ac allowed for the definitive identification of the keto form signal at approximately 198 ppm and the keto hydrate (B1144303) at ~94 ppm. acs.orgnih.gov

The methylation at the C2 position of this compound eliminates this equilibrium. Its ¹³C NMR spectrum is therefore simpler, showing a single set of resonances corresponding to the α-anomer. The anomeric carbon (C2) signal appears around 100 ppm, and a distinct signal for the O-methyl carbon is also observed. acs.orgnd.edu Isotopic labeling strategies, often involving ¹³C-glucose as a metabolic precursor in cell cultures, remain vital for enhancing signal sensitivity in NMR experiments, especially when studying the interactions of these molecules with large proteins. researchgate.netnih.gov

Table 1: Equilibrium Composition of N-acetylneuraminic acid (Neu5Ac) in Aqueous Solution at pH 2.0 as Determined by ¹³C NMR

Form Anomeric Carbon (C2) Chemical Shift (ppm) Abundance (%)
β-pyranose ~96.0 ~91.2
α-pyranose ~96.5 ~5.8
Keto Hydrate ~94.0 ~1.9
Keto ~198.0 ~0.7
Enol Not applicable ~0.5

Data sourced from studies on the parent compound N-acetylneuraminic acid. acs.orgnd.edunih.gov

Ligand-observed NMR techniques are highly effective for studying the interactions between small molecules like this compound and their larger biological targets. nih.gov Methods such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) experiments monitor the NMR signals of the small molecule (the ligand) exclusively.

In a typical experiment, the dissociation constant (Kd) of the ligand for its receptor can be determined by observing changes in the ligand's NMR signals upon binding. nih.gov For example, when studying the binding to a viral hemagglutinin, protons on the sialic acid derivative that are in close contact with the protein will show a stronger signal enhancement in an STD-NMR experiment. This not only confirms binding but also maps the binding epitope. Because the 2-O-methyl group can influence binding, these techniques are critical for comparing the affinity of the derivative to that of the natural sialic acid. biosynth.com

X-ray Crystallography for Enzyme-Sialic Acid Complex Structures

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. While a crystal structure for this compound itself may not be widely reported, the technique is paramount for understanding how sialic acids and their derivatives bind to enzyme active sites. nih.gov

Crystallographic studies of enzymes like N-acetylneuraminic acid lyase and viral or bacterial neuraminidases in complex with sialic acid or its analogs have revealed the precise atomic interactions—hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern recognition and catalysis. acs.orgnih.gov By analyzing the structure of an enzyme bound to the parent Neu5Ac, researchers can model the likely effects of the 2-O-methyl group. This modification could introduce steric hindrance, preventing the binding of the derivative to enzymes that have a constricted active site around the C2 position. Conversely, it could also form favorable hydrophobic interactions or protect the glycosidic linkage from enzymatic cleavage, making it a useful inhibitor or probe.

Mass Spectrometry Applications in Derivative Identification and Purity Assessment

Mass spectrometry (MS) is an essential tool for the verification of synthetic products like this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination and structural elucidation. nih.gov

High-resolution mass spectrometry techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), can confirm the elemental composition of a synthesized derivative with high accuracy. acs.org For this compound, MS analysis would confirm the addition of a methyl group (a mass increase of 14 Da compared to the parent compound). MS is also used to assess the purity of the sample by detecting any unreacted starting materials or byproducts. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides additional structural confirmation. nih.gov

Chromatographic Methods for Purification and Characterization of Synthetic Products

The synthesis of this compound inevitably produces a mixture of the desired product along with starting materials and side products. Chromatographic techniques are therefore indispensable for the purification and characterization of the final compound. nih.gov

Commonly used methods include:

Flash Chromatography: Often used for the initial purification of the crude reaction mixture on a silica (B1680970) gel column, separating compounds based on polarity. acs.org

High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is employed for final purification and purity assessment. researchgate.netacs.org It provides high resolution, separating the target molecule from very similar impurities.

Ion-Exchange Chromatography: This method is effective for purifying acidic sugars like sialic acids, as it separates molecules based on their net charge. researchgate.net

Affinity Chromatography: In this technique, a column is prepared with a stationary phase containing a molecule that specifically binds to sialic acids (e.g., a lectin or an antibody). This allows for highly specific purification of sialic acid derivatives from complex mixtures. nih.gov

The purity of the final product is often confirmed by analytical HPLC, which should show a single, sharp peak for the purified compound. researchgate.net

Table 2: Summary of Analytical Techniques

Technique Application for this compound
¹H NMR Structural verification, stereochemical analysis, reaction monitoring.
¹³C NMR Confirms locked anomeric state, structural integrity.
Ligand-Observed NMR Determination of binding affinity and epitope mapping with target proteins.
X-ray Crystallography Provides 3D structural models of binding to enzyme active sites (often via analogs).
Mass Spectrometry (MS) Molecular weight confirmation, derivative identification, purity assessment.

| Chromatography (HPLC, etc.) | Purification of synthetic products, separation from isomers and byproducts. |

Computational Chemistry and Molecular Dynamics Simulations

Molecular Docking Analyses of N-Acetyl-2-O-methyl-alpha-neuraminic acid with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, these analyses have been instrumental in elucidating its binding modes with various viral and bacterial proteins.

This compound is recognized as a valuable tool for investigating the binding of sialic acid to its ligands. biosynth.com It has been specifically utilized in studies concerning the interaction of influenza virus hemagglutinin with its receptors. biosynth.com Furthermore, research has shown that 2-O-methyl-α-sialic acid represents the minimal sialoside with a defined anomeric state necessary for binding to the rhesus rotavirus VP8* core. nih.gov This understanding was foundational for the successful crystallization of the liganded VP8* core. nih.gov

In studies with influenza virus hemagglutinin, it was observed that alpha-2-O-methyl-5-N-acetylneuraminic acid binds exclusively to the primary binding site of the protein. capes.gov.br This specificity is crucial for understanding the initial stages of viral attachment to host cells. The methylation at the 2-O position can, however, influence binding affinity. For instance, methylation in the α-anomer has been noted to decrease the binding affinity to certain strains of the influenza virus, underscoring the significance of stereochemistry in viral adhesion.

The table below summarizes key molecular docking studies involving this compound and its target proteins.

Target ProteinKey Findings
Influenza Virus HemagglutininBinds to the primary binding site. capes.gov.br The 2-O-methyl group can reduce binding affinity to some influenza strains.
Rhesus Rotavirus VP8* CoreIdentified as the minimal sialoside with a defined anomeric state required for binding. nih.gov

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

While specific quantum mechanical (QM) studies, such as those employing Density Functional Theory (DFT), on this compound are not extensively documented in publicly available literature, the application of these methods to the parent compound, N-acetylneuraminic acid (Neu5Ac), and its other derivatives provides a strong precedent for their utility.

QM calculations are powerful tools for investigating the electronic structure, reactivity, and conformational preferences of molecules. For Neu5Ac, QM studies have been used to analyze its stable structures in the gas phase and the influence of intramolecular hydrogen bonding networks. acs.org These calculations, often performed at levels of theory like B3LYP with basis sets such as 6-31G(d,p), help in understanding the intrinsic properties of the molecule, independent of its environment. acs.org

For this compound, DFT calculations could be employed to:

Determine the distribution of electron density and identify reactive sites.

Calculate the energies of different conformations to predict the most stable geometries.

Simulate spectroscopic properties, such as NMR chemical shifts, to aid in experimental characterization.

Investigate the mechanism of its interaction with target proteins at a sub-atomic level.

Combined NMR, molecular dynamics (MD), and DFT studies on related compounds, such as 9-O-acetyl sialic acid-containing gangliosides, have demonstrated the power of this integrated approach. In such studies, DFT calculations have been used to refine Karplus relations for the interpretation of NMR-derived coupling constants, leading to a more accurate conformational analysis.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding solvent. Although specific MD simulation studies dedicated solely to this compound are not readily found in the literature, the extensive research on its parent compound, N-acetylneuraminic acid (Neu5Ac), highlights the potential of this technique.

MD simulations of α-Neu5Ac have revealed the existence of distinct conformational models that are stabilized by water-mediated hydrogen bonds. nih.gov These simulations, which can span nanoseconds, allow for the computation of the average lifetimes of different conformers and the residence times of mediating water molecules. nih.gov Such studies have shown that water can mediate hydrogen bonding in different modes, with the one donor-one acceptor mode being preferential for stabilizing certain conformers of Neu5Ac. nih.gov

For this compound, MD simulations could be particularly insightful for understanding:

How the methyl group alters the pattern of hydrogen bonding with surrounding water molecules.

The dynamic process of binding to and unbinding from target proteins, providing a more complete picture than static docking models.

The combination of MD simulations with quantum mechanical calculations (QM/MM) has also been effectively used to study the reaction mechanisms of enzymes that process sialic acids, such as N-acetylneuraminic acid lyase. researchgate.net This hybrid approach allows for a detailed investigation of bond-making and bond-breaking events within the enzyme's active site.

Emerging Research Applications and Future Directions

Development of N-Acetyl-2-O-methyl-alpha-neuraminic acid Derivatives for Glycoconjugate Synthesis

The synthesis of complex glycoconjugates, which are vital for numerous biological functions, often requires building blocks with specific protecting groups to control reactivity. nih.gov The 2-O-methyl group in this compound serves as a stable protecting group for the anomeric position, facilitating the synthesis of sialylated molecules. This is particularly useful in multi-step synthetic strategies where other parts of the molecule need to be modified without affecting the sialic acid linkage.

Researchers have developed various synthetic routes to create derivatives of sialic acids, including those with O-alkyl groups. acs.org These methods expand the chemical toolbox available for glycochemists. For instance, the synthesis of 4-O-alkylated N-acetylneuraminic acid analogues has been described, showcasing the expanding possibilities for creating custom sialic acid building blocks. acs.org While not a direct synthesis of the 2-O-methyl derivative, these methodologies highlight the chemical strategies that can be adapted. The methyl glycoside of N-acetylneuraminic acid is a foundational compound from which other derivatives are often synthesized for use as models in chemical studies, such as periodate (B1199274) oxidation analysis. nih.gov The development of these derivatives is crucial for producing complex glycans and glycoconjugates that can be used to study protein-carbohydrate interactions and cellular recognition processes. nih.gov

Potential as Probes for Investigating Sialic Acid Metabolism and Regulatory Pathways

Understanding the intricate metabolic pathways of sialic acids is fundamental to cell biology and pathology. nih.gov Modified analogues like this compound are powerful probes for these investigations. Because the methyl group at the C-2 position renders the compound resistant to sialidases—enzymes that cleave terminal sialic acids—it can be used to study the binding and recognition events at the cell surface without being removed by metabolic turnover. biosynth.comnih.gov

This compound has been effectively used to study the binding specificity of sialic acid-binding proteins, such as viral hemagglutinins. biosynth.comnih.gov By using a non-hydrolyzable analogue, researchers can isolate and study the binding interaction itself. Furthermore, metabolic glycoengineering utilizes sialic acid analogues to modify cell surfaces. nih.govresearchgate.net While many strategies use precursors like modified N-acetylmannosamine (ManNAc), the direct use of modified sialic acids offers a more direct route to remodeling the cell surface, bypassing certain enzymatic bottlenecks. nih.gov The introduction of specifically modified sialic acids can alter the binding of endogenous lectins, such as Siglecs, providing insight into their regulatory roles in the immune system. researchgate.net The methylation at the C-2 position can also serve as a subtle tag to trace the fate of the sialic acid within cellular compartments, although this application is less common than its use as a stable binding partner or inhibitor.

Table 1: Research Findings on this compound and Related Analogues

Research Area Compound/Analogue Used Key Finding Reference
Ligand Binding Studies N-Acetyl-2-O-methyl-α-D-neuraminic acid Serves as a useful tool to study the binding of ligands, such as influenza hemagglutinin, due to its stability. biosynth.com
Enzyme Inhibition Methyl α-glycoside of N-thioacetylneuraminic acid Showed high binding affinity towards influenza A virus hemagglutinin, indicating potential as an inhibitor. nih.gov
Metabolic Glycoengineering Various C-5 and C-9 substituted sialic acid analogues Can be taken up by cells and incorporated into surface glycans, modifying up to 95% of cell surface sialic acids. researchgate.net
Synthetic Chemistry 9-O-acetyl- and 4,9-di-O-acetyl derivatives Used as model compounds to study the effects of O-acetylation on chemical reactions like periodate oxidation. nih.gov

| Sialidase Probing | C8-modified Neu5Ac derivatives | Sialosides with C8-amino or C8-acetamido modifications can be used for diagnostic profiling of sialidase-producing pathogens. | researchgate.net |

Advances in High-Throughput Screening of Sialic Acid-Binding Proteins using O-Methylated Analogues

High-throughput screening (HTS) is a critical technology in drug discovery and functional genomics, enabling the rapid testing of thousands of compounds. nih.gov In the context of glycobiology, HTS platforms are being developed to identify inhibitors or modulators of glycosyltransferases and glycan-binding proteins. nih.gov O-methylated sialic acid analogues, including this compound, are well-suited for such platforms.

Their primary advantage in HTS is their enzymatic stability. When screening for inhibitors of sialidases, this compound can act as a stable, non-cleavable ligand for establishing binding assays or as a negative control. In assays for sialyltransferases—enzymes that transfer sialic acid to a growing glycan chain—a methylated sialic acid derivative could be used to characterize the binding pocket of the enzyme without leading to a transfer reaction. nih.gov Fluorescence polarization-based HTS assays have been successfully developed using fluorescently tagged donor substrates to screen for inhibitors of sialyltransferases and fucosyltransferases, demonstrating the power of using modified sugars in these large-scale formats. nih.gov The use of sialoglycan microarrays, another HTS method, allows for the rapid assessment of binding specificity for a wide range of sialic acid-binding proteins against a library of structurally diverse sialosides, for which O-methylated structures could serve as important controls. nih.gov

Future Prospects in Synthetic Glycochemistry and Glycomics Research

The fields of synthetic glycochemistry and glycomics are rapidly advancing, aiming to decipher the complex "glycocode" that governs cellular communication. nih.govnih.gov The future development and application of precisely modified monosaccharides like this compound are central to this progress.

In synthetic glycochemistry, there is a continuous need for robust and versatile building blocks. The stability of the 2-O-methyl group makes this compound an attractive scaffold for the synthesis of increasingly complex and novel sialoglycans and sialo-conjugates. nih.gov These synthetic molecules are essential for creating well-defined tools to probe biological systems, such as in the development of glycan-based vaccines or therapeutics.

In glycomics, which seeks to catalogue and understand the entire complement of glycans in an organism or cell, stable isotopic or chemical tags are crucial. oup.com While not its primary use, the methyl group could potentially be isotopically labeled (e.g., with ¹³C or ²H) to create a probe for quantitative mass spectrometry-based glycomics. The major future contribution of this compound will likely be in functional glycomics. As researchers move from cataloging structures to understanding their function, stable analogues that can lock a protein-glycan interaction in place for structural analysis (e.g., X-ray crystallography) or selectively block a specific enzymatic step in a living system will be indispensable. nih.gov As technologies like single-cell glycomics emerge, the need for such precise chemical tools to dissect cellular heterogeneity will only grow. nih.gov

Q & A

Basic Research Questions

Q. How can the chemical structure of N-Acetyl-2-O-methyl-alpha-neuraminic acid be confirmed using spectroscopic and computational methods?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling. For NMR, key diagnostic signals include the anomeric proton (α-configuration) in the 5–6 ppm range and methyl protons from the 2-O-methyl group (~3.3 ppm). High-resolution MS can verify the molecular formula (e.g., C₁₃H₂₃NO₉). Computational tools like ACDLabs or OpenEye OEToolkits (as referenced in ) can predict and cross-validate spectral data based on the compound's IUPAC name and stereochemistry .

Q. What enzymatic pathways are employed for synthesizing this compound?

  • Methodological Answer : The synthesis often starts with N-acetylneuraminic acid (Neu5Ac), followed by site-specific methylation. Enzymatic approaches leverage sialic acid aldolases (e.g., Neu5Ac lyase) to condense N-acetylmannosamine with pyruvate, as described in biotechnological production studies . The 2-O-methyl modification may involve methyltransferases or chemical methylation post-synthesis, analogous to strategies used for O-benzyl derivatives (e.g., protecting group chemistry) .

Q. Which analytical techniques are critical for assessing the purity of this compound in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection (ELSD) is standard for purity analysis. Reverse-phase columns (C18) and hydrophilic interaction liquid chromatography (HILIC) are effective for polar sialic acid derivatives. Quantification can be validated using certified reference materials and metrologically traceable protocols, as emphasized in nucleic acid analysis frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized for enzymatic synthesis of this compound to maximize yield?

  • Methodological Answer : Optimization involves tuning pH (6.5–8.0), temperature (30–37°C), and substrate ratios. Zimmermann et al. (2007) demonstrated that modeling reaction kinetics (e.g., Michaelis-Menten parameters for Neu5Ac lyase) can identify rate-limiting steps . Additionally, co-factor regeneration systems (e.g., ATP-dependent kinases) improve efficiency. Parallel experimental design (DoE) and response surface methodology (RSM) are statistical tools to explore multi-variable interactions .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Matrix interference (e.g., proteins, lipids) necessitates sample pre-treatment via solid-phase extraction (SPE) or protein precipitation. Stable isotope-labeled internal standards (SIL-IS) enhance accuracy in mass spectrometry. For low-abundance detection, derivatization with fluorescent tags (e.g., 1,2-diamino-4,5-methylenedioxybenzene) improves sensitivity. These approaches align with rigorous validation criteria for nucleic acid quantification .

Q. How should researchers reconcile contradictory data on the stability of this compound under varying pH conditions?

  • Methodological Answer : Discrepancies often stem from differences in buffer composition or temperature. Systematic stability studies (e.g., forced degradation at pH 2–10) with kinetic modeling (Arrhenius plots) can identify degradation pathways. Comparative analysis of studies like Tao et al. (2010) vs. Zimmermann et al. (2007) highlights the need to standardize experimental protocols, including ionic strength and storage conditions .

Q. What strategies resolve inconsistencies in reported enzymatic activity for Neu5Ac lyase in synthesizing this compound?

  • Methodological Answer : Variability may arise from enzyme source (e.g., recombinant vs. native) or assay conditions. Normalizing activity units (e.g., μmol/min/mg protein) and using standardized substrates (e.g., N-acetylmannosamine) reduce bias. Structural analysis (e.g., X-ray crystallography) of enzyme-substrate complexes can identify steric effects introduced by the 2-O-methyl group, guiding mutagenesis for improved catalysis .

Key Considerations for Experimental Design

  • Structural Validation : Always cross-reference spectroscopic data with computational predictions (e.g., OpenEye OEToolkits) .
  • Synthesis Reproducibility : Document methylation reaction conditions (e.g., reagent stoichiometry, solvent) to ensure batch consistency .
  • Data Transparency : Report analytical method validation parameters (e.g., LOD, LOQ, recovery rates) to facilitate cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.